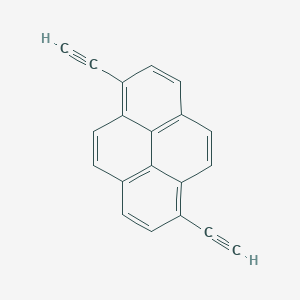
四乙腈合铜(I) 四氟硼酸盐
描述
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a complex compound of copper with acetonitrile as the ligand and tetrafluoroborate as the counterion. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound has the chemical formula C₈H₁₂BCuF₄N₄ and a molar mass of 314.56 g/mol .
科学研究应用
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is widely used in scientific research and industrial applications, including:
作用机制
Target of Action
Tetrakis(acetonitrile)copper(I) tetrafluoroborate, also known as Cu(MeCN)4BF4, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Tetrakis(acetonitrile)copper(I) tetrafluoroborate facilitates the transformation of reactant molecules into products. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions .
Biochemical Pathways
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is involved in several biochemical pathways. It is used as a catalyst in the Diels-Alder and Ullmann reactions , intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .
Result of Action
The result of Tetrakis(acetonitrile)copper(I) tetrafluoroborate’s action is the efficient transformation of reactants into products in the reactions it catalyzes. For example, it can catalyze the aerobic oxidation of primary alcohols to aldehydes under ambient air conditions .
Action Environment
The action of Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for its role in the aerobic oxidation of alcohols .
生化分析
Biochemical Properties
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is known to act as a catalyst in various biochemical reactions . It has been used in the oxidation of alcohols under aerobic conditions, and in Diels-Alder and Ullmann reactions
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a catalyst in various biochemical reactions
准备方法
Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be synthesized starting from nitrosyl tetrafluoroborate, which is obtained from dinitrogen tetroxide and tetrafluoroboric acid. The nitrosyl salt is then reacted with metallic copper in acetonitrile, initially producing a green-blue copper(II) complex. This complex is reduced to the copper(I) complex by further reaction with metallic copper. By boiling with additional copper powder until decolorization, the copper(I) complex is obtained .
An alternative, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with BF₄⁻, PF₆⁻, and ClO₄⁻ counterions has been developed. This method uses water as a solvent and minimizes the use of toxic organic reagents .
化学反应分析
Tetrakis(acetonitrile)copper(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) complexes.
Substitution: The acetonitrile ligands can be substituted with other ligands, such as methoxyisobutyl isonitrile.
Common reagents and conditions used in these reactions include metallic copper, acetonitrile, and various acids. Major products formed from these reactions include different copper complexes, such as tetrakis(methoxyisobutyl isonitrile)copper(I) tetrafluoroborate .
相似化合物的比较
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is similar to other copper(I) complexes with different counterions, such as:
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
- Tetrakis(acetonitrile)copper(I) perchlorate
- Tetrakis(acetonitrile)silver(I) perchlorate
These compounds share similar structures and properties but differ in their counterions, which can affect their reactivity and applications. Tetrakis(acetonitrile)copper(I) tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which influences its stability and reactivity in various chemical reactions.
属性
IUPAC Name |
acetonitrile;copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGSKMIIVMCEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BCuF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451051 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15418-29-8 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tetrakis(acetonitrile)copper(I) tetrafluoroborate and what is its typical application?
A1: Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(MeCN)4][BF4]) is a coordination complex widely employed as a catalyst in organic synthesis. It features a copper(I) ion coordinated to four acetonitrile molecules, with tetrafluoroborate as the counterion.
Q2: Can you provide details about the structural characterization of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A2: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is characterized by:
Q3: In what solvents is tetrakis(acetonitrile)copper(I) tetrafluoroborate soluble?
A3: It exhibits solubility in various organic solvents like toluene, dichloromethane, and acetonitrile. []
Q4: What are some of the catalytic applications of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A4: Tetrakis(acetonitrile)copper(I) tetrafluoroborate demonstrates versatility as a catalyst in various organic reactions, including:
- Diels–Alder reactions: It catalyzes [3+2]-cycloaddition reactions between enoldiazo compounds and α-diazocarboximides to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles with high diastereoselectivity. []
- Ullmann reactions: It facilitates the coupling of 1-halogenoanthraquinones with primary amines to yield aminated anthraquinones, with the reaction rate influenced by the halogen (I > Br > Cl). []
- Reductive cross-coupling reactions: It enables the synthesis of secondary or tertiary amides from aldehydes and amides via a one-pot condensation and reductive cross-coupling sequence. []
Q5: Can you describe the mechanism of the Ullmann amination reaction catalyzed by tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A5: The mechanism involves: (i) formation of a copper(I)–amine complex, (ii) activation of this complex for attack on the aryl halide by proton abstraction, and (iii) generation of an arylcopper(III) intermediate. This intermediate can then undergo either intermolecular attack by an amine to yield the aminated product or intramolecular hydrogen transfer to yield the dehalogenated product. []
Q6: How does the structure of the amine affect the Ullmann amination reaction?
A6: Deuterium labeling studies have shown that N-deuteration of the amine leads to a small kinetic isotope effect, while deuteriation at the α-carbon atom of the amine has a minimal kinetic effect but significantly impacts the product ratio, favoring amination over dehalogenation. []
Q7: How does oxygen affect reactions catalyzed by tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A7: Exposure of the copper(I)–amine complex to oxygen can lead to the formation of a new copper complex, which exhibits different reactivity with aryl halides compared to the original complex. []
Q8: What other reactions has tetrakis(acetonitrile)copper(I) tetrafluoroborate been used for?
A8: Tetrakis(acetonitrile)copper(I) tetrafluoroborate has proven useful in a variety of other transformations, including:
- Asymmetric Mannich reactions: It enables the enantioselective synthesis of α,β-diamino acid esters from glycine Schiff bases and N-tosylimines when combined with a chiral phosphoramidite ligand (TF-BiphamPhos). []
- Trifluoromethylation of cyclopropanols: It catalyzes the reaction of cyclopropanols with Togni reagent to afford β-trifluoromethyl-substituted ketones in good yields. []
Q9: Are there any studies on the stability of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A9: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is moisture sensitive and decomposes slowly in moist air. It can be stored under an inert atmosphere and purified by recrystallization from hot acetonitrile followed by drying under vacuum. []
Q10: Have there been any studies on the use of tetrakis(acetonitrile)copper(I) tetrafluoroborate in supercritical fluids?
A10: Yes, tetrakis(acetonitrile)copper(I) tetrafluoroborate has been studied as a precursor for the electrodeposition of copper from supercritical CO2/acetonitrile mixtures. While it demonstrates potential, its limited solubility in this medium poses a challenge that can be addressed by modifying the anion. []
Q11: What analytical methods are typically used to determine the purity of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A11: The purity of tetrakis(acetonitrile)copper(I) tetrafluoroborate can be determined by analyzing its boron and copper content. Potentiometric titration for boron and flame atomic absorption spectrometry or iodometric-potentiometric titration for copper are commonly used methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B176558.png)
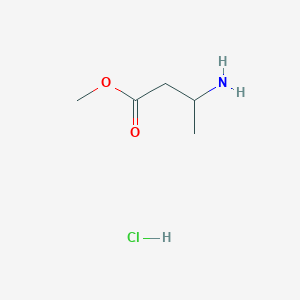
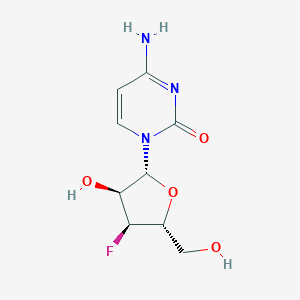
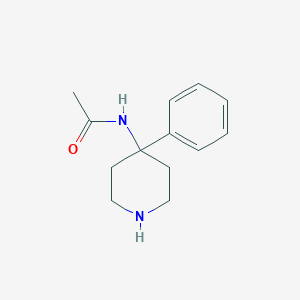
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)
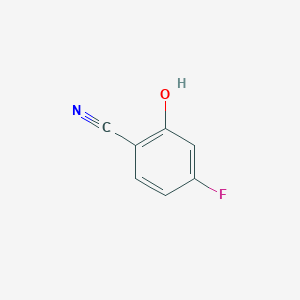
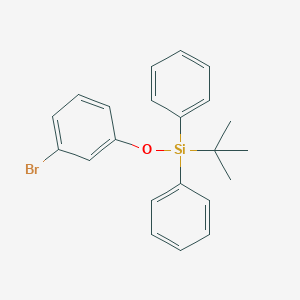
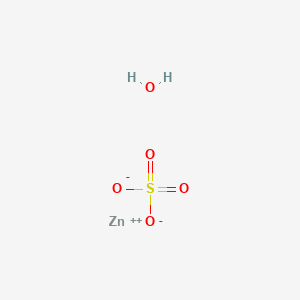
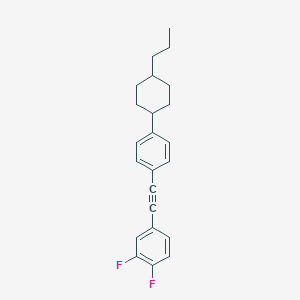
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
